7,11-Dimethyldodec-10-en-3-one

Insect Growth Regulator Juvenile Hormone Analog Mosquito Control

7,11-Dimethyldodec-10-en-3-one (C₁₄H₂₆O; molecular weight 210.36 g/mol) is an acyclic, methyl‑branched unsaturated ketone classified among the hydrogenated derivatives of pseudoionone. Originally identified in the context of insect growth regulator research, this compound showed selective juvenile hormone (JH) activity against the yellow fever mosquito Aedes aegypti among 33 farnesoic acid derivatives tested.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 39268-96-7
Cat. No. B12661769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,11-Dimethyldodec-10-en-3-one
CAS39268-96-7
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCC(=O)CCCC(C)CCC=C(C)C
InChIInChI=1S/C14H26O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
InChIKeyBHIKFSYWWLGMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,11-Dimethyldodec-10-en-3-one (CAS 39268-96-7) Procurement-Relevant Baseline: A Hydrogenated Pseudoionone Derivative with Juvenile Hormone Activity


7,11-Dimethyldodec-10-en-3-one (C₁₄H₂₆O; molecular weight 210.36 g/mol) is an acyclic, methyl‑branched unsaturated ketone classified among the hydrogenated derivatives of pseudoionone [1]. Originally identified in the context of insect growth regulator research, this compound showed selective juvenile hormone (JH) activity against the yellow fever mosquito Aedes aegypti among 33 farnesoic acid derivatives tested [2]. It also occurs as a minor floral volatile (0.3–2.5% of headspace) emitted by the plant Peltandra virginica, alongside three dimethyldodecenone isomers [3]. These dual ecological and pharmacological signatures distinguish it from bulk fragrance ketones and non‑hydrogenated pseudoionone analogs.

7,11-Dimethyldodec-10-en-3-one (CAS 39268-96-7): Why Generic Substitution with Other Methyl Ketones or Juvenoids Is Not Justified


Simple replacement of 7,11-dimethyldodec-10-en-3-one with another methyl‑branched ketone or a commercial juvenoid (e.g., methoprene, pyriproxyfen, hydroprene) ignores the position‑specific methyl branching (C7 and C11) and the isolated C10=C11 double bond that collectively govern its unique activity profile. The 1978 Kusiak et al. study, which screened 33 farnesoic acid derivatives, explicitly demonstrated that the hydrogenated pseudoionone series—and this compound in particular—exhibited a selectivity pattern for Aedes aegypti that was distinct from both the ester juvenoids and the non‑hydrogenated pseudoionone parent [1]. Additionally, the absence of a hydroxyl group at C5, which is present in the fragrance analog 5‑hydroxy‑7,11‑dimethyldodec‑10‑en‑3‑one, results in a ΔLogP of 1.1 (i.e., ~12‑fold higher lipophilicity) and fundamentally alters the compound’s biophase partitioning behavior [2]. Thus, even structurally close analogs cannot be assumed to exhibit equivalent biological selectivity, physicochemical properties, or semiochemical function.

7,11-Dimethyldodec-10-en-3-one (CAS 39268-96-7) Quantitative Evidence Guide: Comparator-Anchored Differentiation for Purchasing Decisions


Species-Selective Juvenile Hormone Activity Against Aedes aegypti: Differentiated from 32 Other Farnesoic Acid Derivatives

When 33 juvenile hormone derivatives bearing carbon skeletons representative of the farnesol system were applied topically to four insect species (Dysdercus cingulatus, Tenebrio molitor, Musca domestica, Aedes aegypti), the hydrogenated pseudoionone derivatives exhibited a selectivity pattern that was especially pronounced against A. aegypti. Among these hydrogenated derivatives, 7,11-dimethyl-10-dodecen-3-one was identified as being particularly effective, in contrast to the ester compounds which acted as stronger moulting inhibitors across the broader panel [1]. This study provides the sole direct evidence of differential, species‑specific juvenile hormone activity for this compound within a well‑defined analog series.

Insect Growth Regulator Juvenile Hormone Analog Mosquito Control

Significantly Elevated Lipophilicity (ΔLogP = 1.1; ~12‑Fold) Compared to 5‑Hydroxy Analog, Directly Impacting Biophase Partitioning

Computational estimates indicate that 7,11‑dimethyldodec‑10‑en‑3‑one possesses an XLogP3‑AA value of 4.5 [1], whereas its close structural analog, 5‑hydroxy‑7,11‑dimethyldodec‑10‑en‑3‑one (CAS 68922‑12‑3), exhibits a substantially lower Log KOW of 3.4 as predicted by the EPI Suite KOWWIN module [2]. The resulting ΔLogP of 1.1 corresponds to an approximately 12‑fold greater preference for the organic phase, a difference that can markedly influence insect cuticle penetration, membrane permeability, and the loading capacity of lipid‑based sustained‑release matrices.

Lipophilicity QSAR Analog Pair Comparison

Quantified Minor Constituent of Peltandra virginica Floral Odor (0.3–2.5% Abundance), Differentiating from Dominant Headspace Components

Dynamic headspace collection of Peltandra virginica inflorescence volatiles revealed that three dimethyldodecenone isomers together constitute only 0.3–2.5% of the total ion chromatogram peak area, whereas the novel bicyclic acetal 1,3,6‑trimethyl‑2,5‑dioxabicyclo[3.2.1]nonane accounts for approximately 70% of the odour [1]. This low abundance yet reproducible presence suggests that dimethyldodecenones function as minor, highly potent semiochemical cues rather than bulk aromatic carriers, making them indispensable for ecological studies that aim to reconstitute the complete odour bouquet.

Semiochemical Ecology Floral Volatile Plant–Insect Signaling

Reduced Conjugated Unsaturation vs. Pseudoionone Confers Enhanced Oxidative and Photochemical Stability

Pseudoionone (6,10‑dimethyl‑3,5,9‑undecatrien‑2‑one), a known juvenile hormone‑active precursor for vitamin A synthesis, contains three conjugated double bonds that render it susceptible to autoxidation, radical‑mediated degradation, and E/Z photoisomerization [1]. In contrast, the hydrogenated derivative 7,11‑dimethyldodec‑10‑en‑3‑one retains only a single, isolated C10=C11 double bond. While quantitative rate constants for degradation are not available in the primary literature, the general chemical principle that conjugated polyenes exhibit higher reactivity toward electrophilic oxygen species predicts that the parent pseudoionone will degrade significantly faster under both ambient storage and field conditions.

Chemical Stability Structure–Activity Relationship Semiochemical Formulation

7,11-Dimethyldodec-10-en-3-one (CAS 39268-96-7): Evidence-Backed Application Scenarios Guiding Procurement


Screening Libraries for Mosquito‑Specific Juvenile Hormone Agonists

Research groups constructing targeted compound collections for Aedes aegypti control should prioritize 7,11‑dimethyldodec‑10‑en‑3‑one based on its documented selective activity within the hydrogenated pseudoionone series [1]. In vitro or topical follow‑up assays can use this compound as a reference standard to benchmark new analogs, specifically monitoring A. aegypti‑biased activity rather than broad‑spectrum juvenile hormone effects.

Authentic Standard for Reconstituted Peltandra virginica Floral Bouquets

Researchers investigating the pollination biology of Peltandra virginica or related Araceae species require quantitative blends that include the minor dimethyldodecenone isomers at 0.3–2.5% abundance [2]. Procurement of the compound as a high‑purity analytical standard is essential for preparing ecologically realistic odour mixtures used in electroantennography or wind‑tunnel behavioural assays.

Development of Oxidation‑Resistant Semiochemical Dispensers

Formulators aiming to create controlled‑release devices for field application can leverage the single isolated double bond of 7,11‑dimethyldodec‑10‑en‑3‑one, which is predicted to be substantially less prone to oxidative degradation than pseudoionone [3]. When combined with the compound's elevated lipophilicity (LogP 4.5), this property supports loading into lipid‑based matrices (e.g., waxes, polyolefins) for sustained release in monitoring or mating‑disruption programs.

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